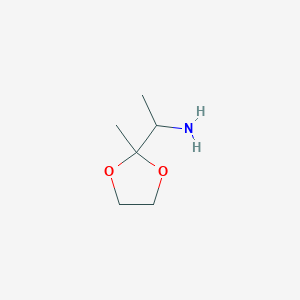

1-(2-Methyl-1,3-dioxolan-2-yl)ethan-1-amine

説明

BenchChem offers high-quality 1-(2-Methyl-1,3-dioxolan-2-yl)ethan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Methyl-1,3-dioxolan-2-yl)ethan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

1-(2-methyl-1,3-dioxolan-2-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-5(7)6(2)8-3-4-9-6/h5H,3-4,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXDJNJHGOQUYCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1(OCCO1)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32493-50-8 | |

| Record name | 1-(2-methyl-1,3-dioxolan-2-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical and Solubility Properties of 3,3'-Diindolylmethane (DIM)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-Diindolylmethane (DIM), a natural compound derived from the digestion of indole-3-carbinol found in cruciferous vegetables like broccoli and cabbage, has garnered significant scientific interest for its potential therapeutic properties.[1][2] This guide provides an in-depth exploration of the critical physicochemical properties of DIM, with a particular focus on its solubility characteristics, which are paramount for its handling and application in research and drug development. Understanding these properties is essential for designing meaningful in vitro and in vivo studies and for developing effective formulations.

Core Physical and Chemical Properties of 3,3'-Diindolylmethane (CAS: 1968-05-4)

DIM is typically supplied as a white to off-white or pale beige crystalline powder.[1][3][4] Its fundamental properties are summarized in the table below, providing a foundational understanding of this molecule.

| Property | Value | Source(s) |

| CAS Number | 1968-05-4 | [1][5] |

| Molecular Formula | C17H14N2 | [1][5] |

| Molecular Weight | 246.31 g/mol | [1][5] |

| Appearance | White to off-white crystalline powder/solid | [1][3][4] |

| Melting Point | 161-167 °C | [1][3] |

| Boiling Point | 230 °C (at 0.01 Torr) | [3][6] |

| Density (Predicted) | 1.271 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 16.91 ± 0.30 | [3] |

| LogP (Octanol-Water Partition Coefficient) | 4.3 - 4.401 | [3][5] |

The high LogP value indicates that DIM is a lipophilic molecule, which explains its poor aqueous solubility.[7] This is a critical consideration for any experimental design involving aqueous systems.

Solubility Profile of 3,3'-Diindolylmethane

The solubility of a compound is a crucial factor that influences its bioavailability and efficacy. DIM is characterized by its poor solubility in water and its good solubility in various organic solvents.

Qualitative and Quantitative Solubility Data

| Solvent | Solubility | Source(s) |

| Water | Practically insoluble/sparingly soluble in aqueous buffers | [7][8][9] |

| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL; ~30 mg/mL; 200 mg/mL | [8][9][10] |

| Dimethylformamide (DMF) | ~30 mg/mL | [8] |

| Ethanol | ~15 mg/mL | [8] |

| Chloroform | Sparingly soluble | [3] |

| Methanol | Slightly soluble | [3] |

| 1:4 DMSO:PBS (pH 7.2) solution | ~0.2 mg/mL | [8] |

The data clearly demonstrates that organic solvents, particularly DMSO, are effective in dissolving DIM. For experiments requiring an aqueous medium, a common and recommended practice is to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer.[7][8] However, researchers must be cautious as precipitation can occur if the final concentration of the organic solvent is too low to maintain DIM's solubility.[7]

Experimental Workflow for Solubility Determination and Stock Solution Preparation

The following diagram and protocol outline a standard workflow for preparing and utilizing DIM in a research setting, taking into account its solubility challenges.

Caption: Workflow for preparing DIM stock and working solutions.

Step-by-Step Protocol for Preparing a DIM Working Solution

This protocol is designed to maximize the solubility of DIM in an aqueous medium for cell culture or other biological assays.

-

Prepare a Concentrated Stock Solution:

-

Accurately weigh the desired amount of crystalline DIM powder.

-

Add a minimal volume of 100% DMSO to the powder. A common stock concentration is 10-50 mM.

-

Vortex or sonicate the mixture until the DIM is completely dissolved. The solution should be clear.

-

Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect from light.

-

-

Prepare the Aqueous Working Solution:

-

Thaw a single aliquot of the DIM stock solution at room temperature.

-

Warm the desired aqueous buffer (e.g., PBS, cell culture medium) to the experimental temperature (e.g., 37°C).

-

While vigorously vortexing the aqueous buffer, add the required volume of the DIM stock solution dropwise. This rapid mixing helps to prevent immediate precipitation.

-

Visually inspect the solution for any signs of precipitation (cloudiness or visible particles). If precipitation occurs, the final concentration of DIM may be too high for the amount of co-solvent (DMSO) present.

-

It is recommended to use the freshly prepared aqueous working solution immediately, as DIM may precipitate out of solution over time.[8] Aqueous solutions are not recommended for storage for more than one day.[8]

-

Causality Behind Experimental Choices and Self-Validating Systems

The choice of DMSO as the primary solvent is dictated by its ability to effectively dissolve the lipophilic DIM molecule. The protocol of adding the DMSO stock to a larger volume of vortexing aqueous buffer is a kinetic approach to temporarily overcome the thermodynamic insolubility of DIM in water.

Self-Validation: The clarity of the final working solution serves as an initial validation of solubility. Any turbidity or precipitation indicates that the solubility limit has been exceeded under the given conditions. For quantitative validation, techniques such as High-Performance Liquid Chromatography (HPLC) can be used to measure the concentration of dissolved DIM in the supernatant after centrifugation of the prepared solution.

Advanced Solubilization Strategies

For applications where the concentration of organic solvents must be minimized, or for in vivo studies, more advanced formulation strategies may be necessary. These can include:

-

Complexation with cyclodextrins: Cyclodextrins can encapsulate the hydrophobic DIM molecule, increasing its apparent water solubility.

-

Nanoparticle encapsulation: Loading DIM into nanoparticles can improve its dispersion and bioavailability in aqueous environments.

-

Use of co-solvents: A mixture of solvents can sometimes provide better solubilizing capacity than a single solvent.

Conclusion

A thorough understanding of the physical properties and, most critically, the solubility of 3,3'-Diindolylmethane is fundamental for any researcher working with this compound. Its inherent lipophilicity and poor aqueous solubility present significant challenges that must be addressed through appropriate solvent selection and handling procedures. By following the outlined protocols and understanding the underlying principles, scientists and drug development professionals can ensure the reliability and reproducibility of their experimental results, ultimately facilitating the exploration of DIM's full therapeutic potential.

References

-

3,3'-Diindolylmethane | C17H14N2 | CID 3071 - PubChem. National Center for Biotechnology Information. [Link]

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

-

Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. [Link]

-

3,3'-Diindolylmethane | Dim | 3-Indolyl Supplier - Plant Extract. NutriHerb. [Link]

-

3,3'-Diindolylmethane - Wikipedia. Wikipedia. [Link]

-

3,3'-Diindolylmethane - the NIST WebBook. National Institute of Standards and Technology. [Link]

- CN104016900A - Preparation method of 3, 3'-diindolylmethane - Google Patents.

-

Drug Solubility: Importance and Enhancement Techniques - PMC. National Center for Biotechnology Information. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 3,3'-Diindolylmethane - Wikipedia [en.wikipedia.org]

- 3. 3,3'-Diindolylmethane CAS#: 1968-05-4 [m.chemicalbook.com]

- 4. Compounding Pharmacy Products and Services at MEDISCA [medisca.com.au]

- 5. 3,3'-Diindolylmethane | C17H14N2 | CID 3071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. haihangchem.com [haihangchem.com]

- 7. benchchem.com [benchchem.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. 3,3′-Diindolylmethane - LKT Labs [lktlabs.com]

- 10. medchemexpress.com [medchemexpress.com]

The Protected 3-Aminobutan-2-one Building Block: Synthetic Workflows and Pharmaceutical Applications

Executive Summary

In modern drug discovery and complex organic synthesis, the precision of chiral building blocks dictates the success of downstream active pharmaceutical ingredients (APIs). The protected 3-aminobutan-2-one (specifically, N -Boc- or N -Cbz-3-aminobutan-2-one) stands out as a highly versatile, stereochemically stable α -amino ketone. This compound serves as a critical linchpin in the synthesis of peptidomimetic protease inhibitors, complex heterocycles (such as oxazoles and imidazoles), and stereospecific amino alcohols used in β -adrenergic blockers[1].

This technical guide deconstructs the chemical behavior of protected 3-aminobutan-2-one, detailing the causality behind its synthetic methodologies—specifically the Weinreb amide route—and providing self-validating, field-proven protocols for its preparation and application.

Chemical Profile & Reactivity Dynamics

The Necessity of Protection

Unprotected α -amino ketones are notoriously unstable. From a mechanistic standpoint, a free amine group in the presence of a highly electrophilic ketone carbonyl rapidly undergoes intermolecular self-condensation. In the case of unprotected 3-aminobutan-2-one, this results in the formation of a dihydropyrazine intermediate, which spontaneously oxidizes in air to yield 2,5-dimethylpyrazine[2].

To harness the synthetic utility of the α -amino ketone and prevent this degradation, the amine must be sterically and electronically shielded. The tert-butyloxycarbonyl (Boc) group is the industry standard for this purpose. The bulky Boc group suppresses nucleophilic attack by the nitrogen lone pair, preserving the monomeric structure and safeguarding the delicate chiral center at the C3 position.

Degradation pathway of unprotected vs. protected 3-aminobutan-2-one.

Synthetic Methodology: The Weinreb Amide Route

The direct addition of Grignard reagents (like methylmagnesium bromide) to standard esters or carboxylic acids is fundamentally flawed for synthesizing ketones, as the highly reactive tetrahedral intermediate collapses prematurely, leading to a second nucleophilic attack and the formation of tertiary alcohols.

To circumvent this, we employ the Weinreb amide ( N -methoxy- N -methylamide) intermediate[3].

Mechanistic Causality

When methylmagnesium bromide reacts with the Weinreb amide of N -Boc-L-alanine, the magnesium ion coordinates simultaneously with the carbonyl oxygen and the methoxy oxygen. This forms a highly stable, five-membered cyclic chelate. This chelate traps the tetrahedral intermediate, completely preventing its collapse into a ketone during the reaction. Only upon the introduction of an aqueous acidic quench does the chelate break down, releasing the desired N -Boc-3-aminobutan-2-one without any risk of over-alkylation.

Synthesis workflow of N-Boc-3-aminobutan-2-one via Weinreb amide.

Self-Validating Experimental Protocols

The following protocols are engineered for high yield and stereochemical retention. Every reagent choice is deliberate.

Protocol 1: Synthesis of N -Boc-L-Alanine Weinreb Amide

Rationale: We utilize Carbonyl Diimidazole (CDI) as the coupling agent rather than thionyl chloride. CDI is mild, phosgene-free, and will not cleave the acid-sensitive Boc protecting group.

-

Activation: Dissolve N -Boc-L-alanine (1.0 equiv) in anhydrous dichloromethane (DCM) under a strict nitrogen atmosphere. Cool the reaction vessel to 0 °C. Add CDI (1.1 equiv) portion-wise. Stir for 30 minutes to ensure complete formation of the active acyl imidazole intermediate[3].

-

Amidation: To the activated mixture, add N,O -dimethylhydroxylamine hydrochloride (1.2 equiv) followed by dropwise addition of triethylamine (1.2 equiv) to neutralize the hydrochloride salt.

-

Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 16 hours.

-

Workup: Quench the reaction with 0.3 N HCl (to remove unreacted amine and imidazole byproducts). Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO 4 , and concentrate in vacuo. The resulting Weinreb amide is typically pure enough (>94%) to use without further chromatography.

Protocol 2: Grignard Addition to Form N -Boc-3-aminobutan-2-one

Rationale: The reaction is initiated at -78 °C to suppress the deprotonation of the acidic α -proton, which would lead to the racemization of the chiral center.

-

Preparation: Dissolve the N -Boc-L-alanine Weinreb amide (1.0 equiv) in anhydrous tetrahydrofuran (THF) under nitrogen. Cool the flask to -78 °C using a dry ice/acetone bath.

-

Nucleophilic Attack: Slowly add methylmagnesium bromide (3.0 equiv, 3M solution in diethyl ether) dropwise via a syringe pump. The excess Grignard ensures complete conversion despite any trace moisture.

-

Chelate Formation: Stir the mixture at -78 °C for 30 minutes, then allow it to slowly warm to 0 °C over 1 hour. Do not exceed 0 °C to maintain the stability of the magnesium chelate.

-

Quench & Isolation: Pour the cold reaction mixture directly into a vigorously stirred solution of saturated aqueous ammonium chloride (NH 4 Cl). Extract with ethyl acetate (3x). Wash the organics with brine, dry over sodium sulfate, and concentrate.

-

Purification: Purify via automated flash chromatography (silica gel, gradient of 0-100% ethyl acetate in hexanes) to yield the pure N -Boc-3-aminobutan-2-one.

Pharmaceutical Applications & Downstream Transformations

The unique bifunctionality of N -Boc-3-aminobutan-2-one makes it a privileged scaffold in medicinal chemistry.

Peptidomimetic Protease Inhibitors

Activated carbonyls, specifically peptidyl methyl ketones derived from building blocks like 3-aminobutan-2-one, are potent inhibitors of viral proteases. For instance, in the development of Human Cytomegalovirus (HCMV) protease inhibitors, the methyl ketone moiety interacts with the active site of the enzyme[4]. Spectroscopic studies and intrinsic fluorescence assays have demonstrated that the binding of these peptidyl-activated carbonyl inhibitors induces a critical conformational change in the HCMV protease, neutralizing viral replication[5].

Stereoselective Reduction to Chiral Amino Alcohols

The ketone can be stereoselectively reduced using sodium borohydride (under controlled conditions) or specific biocatalytic reductases to yield (2R,3R)-3-aminobutan-2-ol. This chiral amino alcohol is a foundational precursor in the synthesis of β -adrenergic blockers and complex antiviral agents, where stereochemical precision dictates pharmacological efficacy[1].

Quantitative Data Summary

| Derivative / Intermediate | Synthetic Route | Key Reagents | Typical Yield | Primary Application |

| N -Boc-L-Alanine Weinreb Amide | Amidation | CDI, HN(CH3)OCH3⋅HCl | 90 - 94% | Stable intermediate for ketone synthesis |

| N -Boc-3-aminobutan-2-one | Grignard Addition | MeMgBr, THF (-78 °C) | 80 - 85% | Peptidomimetics, Heterocycle precursor |

| (2R,3R)-3-aminobutan-2-ol | Stereoselective Reduction | NaBH 4 or Biocatalysts | >95% (ee) | β -blockers, Antiviral agents |

| 2,5-Dimethylpyrazine | Self-Condensation | Air Oxidation (spontaneous) | Variable | Flavor/Fragrance, Materials Science |

References

-

Bonneau, P. R., et al. "Evidence of a Conformational Change in the Human Cytomegalovirus Protease upon Binding of Peptidyl-Activated Carbonyl Inhibitors." Biochemistry 36.41 (1997): 12644-12652. ACS Publications. Available at:[Link]

-

Ogilvie, W. W., et al. "Peptidomimetic Inhibitors of the Human Cytomegalovirus Protease." Journal of Medicinal Chemistry 40.25 (1997): 4113-4135. ACS Publications. Available at:[Link]

Sources

Masked α-Amino Ketones: Strategic Intermediates for Advanced Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The α-amino ketone motif is a cornerstone in medicinal chemistry and a versatile building block in organic synthesis, found in numerous pharmaceuticals and natural products.[1][2][3][4][5] However, the inherent instability of free α-amino ketones, arising from their bifunctional nature, presents significant challenges in their direct synthesis and manipulation. This guide provides an in-depth exploration of "masked" α-amino ketones, a strategic approach that circumvents these stability issues. We will dissect the core principles behind various masking strategies, detail robust synthetic methodologies for their preparation, and showcase their application in constructing complex molecular architectures. This document is intended for professionals in drug development and organic synthesis, offering both foundational knowledge and field-proven insights into the practical application of these pivotal synthons.

The Inherent Challenge: Reactivity and Instability of α-Amino Ketones

The juxtaposition of a nucleophilic amino group and an electrophilic carbonyl group at the α-position renders α-amino ketones prone to several undesirable side reactions. The primary challenge is their propensity for self-condensation and dimerization. The amine can act as a base, promoting enolization which leads to racemization at the α-carbon, a critical issue when stereochemical integrity is paramount.[6] This inherent reactivity necessitates a "masking" or "protecting group" strategy, where one of the reactive functional groups is temporarily deactivated, allowing for controlled and selective transformations.[7]

Caption: Conceptual workflow of the umpolung strategy for α-amino ketone synthesis.

Synthetic Methodologies: From Masked Precursors to Products

With a masking strategy in place, several reliable methods can be employed to construct the α-amino ketone core.

Synthesis from N-Protected Amino Acids

This is the most classical and widely used approach, valued for its stereochemical control. [8]

-

Addition of Organometallics: N-protected amino acids can be converted to activated derivatives (e.g., acid chlorides, mixed anhydrides, or Weinreb amides) which then react with organolithium or Grignard reagents. [8][9]The use of Weinreb amides (N-methoxy-N-methylamides) is particularly advantageous as the resulting tetrahedral intermediate is stable, preventing the common problem of over-addition that leads to tertiary alcohol byproducts. [10]* From α-Diazo Ketones: A classical method involves converting the N-protected amino acid into an α-diazo ketone, which can then be treated with an appropriate acid (e.g., HCl) to form an α-haloketone. [8]These α-haloketones are versatile electrophiles for subsequent nucleophilic substitution with amines, although direct amination can be challenging. A more modern, continuous-flow synthesis of α-haloketones from N-protected amino acids via a diazo ketone intermediate has been developed, enhancing safety and scalability. [11]* Cross-Coupling Reactions: Palladium-catalyzed cross-coupling of N-protected amino acid-derived thiol esters with boronic acids provides a mild and efficient route to α-amino ketones with excellent retention of stereochemistry. [12]More recently, photochemical nickel-catalyzed cross-coupling of α-amino acid-derived aldehydes with aryl bromides has emerged as a direct method for synthesizing α-amino arylketones. [13]

Biocatalytic Synthesis: The Protecting-Group-Free Alternative

Nature offers an elegant solution to the synthesis of chiral α-amino ketones. Enzymes from the α-oxoamine synthase (AOS) family can catalyze the stereospecific condensation between an α-amino acid and an acyl-CoA thioester, followed by decarboxylation, to directly yield the α-amino ketone. [10]This one-step enzymatic process operates in aqueous media at ambient temperature and completely avoids the need for protecting groups and harsh reagents, representing a significant advancement in green chemistry. [10]

Caption: A standard workflow for synthesizing α-amino ketones from amino acids.

Field-Proven Methodologies: Experimental Protocols

Trustworthiness in synthesis relies on reproducible, well-documented protocols. Below is a representative procedure for the synthesis of an N-Boc protected α-amino ketone.

Protocol 1: Synthesis of an N-Boc-α-Amino Ketone via a Weinreb Amide

This two-step protocol is adapted from methodologies involving the activation of an N-protected amino acid and subsequent reaction with an organometallic reagent. [10] Step A: Weinreb Amide Formation

-

Materials: N-Boc-L-Alanine (1.0 eq), N,O-Dimethylhydroxylamine hydrochloride (1.1 eq), HOBt (1.2 eq), EDCI (1.2 eq), N-Methylmorpholine (NMM, 2.2 eq), Anhydrous Dichloromethane (DCM).

-

Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-L-Alanine and dissolve in anhydrous DCM.

-

Reaction: Cool the solution to 0 °C in an ice bath. Add N,O-Dimethylhydroxylamine hydrochloride, HOBt, and EDCI sequentially. Finally, add NMM dropwise while maintaining the temperature at 0 °C.

-

Execution: Allow the reaction to warm to room temperature and stir overnight (approx. 16 hours).

-

Workup: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Weinreb amide, which can often be used in the next step without further purification.

Step B: Ketone Formation

-

Materials: N-Boc-L-Alanine Weinreb amide (1.0 eq), Methylmagnesium bromide (3.0 M in Et₂O, 1.5 eq), Anhydrous Tetrahydrofuran (THF).

-

Setup: Dissolve the Weinreb amide in anhydrous THF in a flame-dried, three-neck flask equipped with a dropping funnel under an inert atmosphere.

-

Reaction: Cool the solution to 0 °C. Add the Grignard reagent dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise significantly.

-

Execution: Stir the reaction at 0 °C for 2-3 hours. Monitor the reaction progress by TLC.

-

Workup: Quench the reaction carefully by slow, dropwise addition of saturated NH₄Cl solution at 0 °C. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel to afford the pure N-Boc-α-amino ketone.

Applications and Future Outlook

Masked α-amino ketones are not merely synthetic curiosities; they are powerful intermediates for creating high-value molecules.

-

Synthesis of Chiral Amino Alcohols: The ketone moiety can be stereoselectively reduced to furnish chiral 1,2-amino alcohols, which are crucial building blocks for pharmaceuticals and chiral ligands. [14]* Heterocycle Synthesis: They are key precursors for a variety of nitrogen-containing heterocycles, such as oxazoles and imidazoles. [15][16]They can also serve as the ketone component in the Pictet-Spengler reaction for the synthesis of complex alkaloids. [1]* Peptidomimetics: Peptidyl ketones are an important class of enzyme inhibitors, particularly for proteases. Masked α-amino ketones derived from peptides are critical for their synthesis. [12] The field continues to evolve rapidly. Recent advances in photoredox and nickel catalysis are enabling novel, highly enantioselective methods for constructing chiral α-amino ketones from simple alkenes. [6]The development of new umpolung strategies and the expansion of the biocatalytic toolbox promise more efficient, greener, and more versatile routes to these essential molecules. [10][17]The strategic use of masked α-amino ketones will undoubtedly continue to empower innovation in both drug discovery and complex molecule synthesis.

References

- Synthesis and Synthetic Applications of α-Amino Ketones Derived from Natural α-Amino Acids. Bentham Science Publishers.

-

Barry, C. S., & Parker, E. J. (2019). Biocatalytic synthesis of α-amino ketones. Biocatalysis and Biotransformation. [Link]

-

Ghiuș, C., Bejan, V., & Mangalagiu, I. I. (2021). Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives. Molecules, 26(16), 5019. [Link]

-

Wang, Y., et al. (2018). Synthesis of α-amino ketones through aminations of umpoled enolates. Organic & Biomolecular Chemistry, 16(38), 6918-6922. [Link]

-

Bochet, C. G. (2002). Bis(o-nitrophenyl)ethanediol: A Practical Photolabile Protecting Group for Ketones and Aldehydes. The Journal of Organic Chemistry, 67(26), 9548-9551. [Link]

-

Givens, R. S., et al. (2003). Bhc-diol as a Photolabile Protecting Group for Aldehydes and Ketones. Organic Letters, 5(13), 2243-2246. [Link]

-

The sequential synthesis of chiral α‐amino ketones via cross‐coupling/C=C bond photo‐cleavage. ResearchGate. [Link]

-

Wang, Y., et al. (2018). Synthesis of α-amino ketones through aminations of umpoled enolates. PubMed. [Link]

-

Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Organic Chemistry Portal. [Link]

-

Moody, C. J., & Whitham, C. J. (2018). Method for the Direct Enantioselective Synthesis of Chiral Primary α-Amino Ketones by Catalytic α-Amination. Organic Letters. [Link]

-

Wang, C., et al. (2022). Enantio- and Regioselective Access to Chiral α-Amino Ketones via Nickel/Photoredox Catalysis. Organic Letters. [Link]

-

Luthman, K., & Ragnarsson, U. (2013). Dual protection of amino functions involving Boc. RSC Publishing. [Link]

-

Synthesis and Synthetic Applications of α-Amino Ketones Derived from Natural α-Amino Acids. ResearchGate. [Link]

-

Liebeskind, L. S., et al. (2003). Ambient Temperature Synthesis of High Enantiopurity N-Protected Peptidyl Ketones by Peptidyl Thiol Ester–Boronic Acid Cross-Coupling. Journal of the American Chemical Society. [Link]

-

Givens, R. S., et al. (2003). Bhc-diol as a Photolabile Protecting Group for Aldehydes and Ketones. ResearchGate. [Link]

-

Sil, D., & Taylor, R. J. K. (2020). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry, 19(1), 499-525. [Link]

-

de la Torre, D., et al. (2022). Direct Synthesis of α-Amino Ketones via Photochemical Nickel-Catalyzed Acyl–Aryl Cross-Coupling. ACS Omega. [Link]

-

Wang, Y., et al. (2007). Novel Photolabile Protecting Group for Carbonyl Compounds. Organic Letters, 9(8), 1433-1436. [Link]

-

Photolabile protecting group. Wikipedia. [Link]

-

Ghiuș, C., et al. (2021). Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives. PubMed. [Link]

-

Talbot, E. A., et al. (1976). A New Synthesis of N-Substituted α-Amino Ketones. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

Sil, D., & Taylor, R. J. K. (2020). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry. [Link]

-

De Luca, L., et al. (2001). A Simple Preparation of Ketones. N-Protected α-Amino Ketones from α-Amino Acids. Organic Letters. [Link]

-

Hu, J., et al. (2024). Synthesis of α,α-Difluoro-β-amino Ketones from N-Boc-α-Amidosulfones and Pentafluoro-gem-diols. The Journal of Organic Chemistry. [Link]

-

Ghosh, A. K., & Kumar, S. (2023). Synthesis of α-amino carbonyl compounds: a brief review. Russian Chemical Reviews, 92(4), RCR5072. [Link]

-

Sil, D., & Taylor, R. J. K. (2020). Recent advances in the synthesis of α-amino ketones. ResearchGate. [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

An umpolung reaction of α-iminonitriles and an application to the synthesis of aminomalononitriles. ResearchGate. [Link]

-

Carbonyl Umpolung and Synthons. Scribd. [Link]

-

Protecting group. Wikipedia. [Link]

-

Kappe, C. O., et al. (2014). Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents. The Journal of Organic Chemistry, 79(4), 1857-1865. [Link]

-

Protective Groups. Organic Chemistry Portal. [Link]

-

Jurczak, J., & Golebiowski, A. (1989). Optically active N-protected .alpha.-amino aldehydes in organic synthesis. Chemical Reviews, 89(1), 149-164. [Link]

-

Johnson, J. S., & Stevens, R. W. (2006). Synthesis of α-Amino Acid Precursors Directly from Aldehydes Using Masked Acyl Cyanide Reagents and N,O-Dialkylated Hydroxylamines. The Journal of Organic Chemistry, 71(16), 6296-6299. [Link]

-

Amino Acid-Protecting Groups. SciSpace. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of α-amino carbonyl compounds: a brief review | Russian Chemical Reviews [rcr.colab.ws]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Protective Groups [organic-chemistry.org]

- 8. benthamdirect.com [benthamdirect.com]

- 9. A Simple Preparation of Ketones. N-Protected α-Amino Ketones from α-Amino Acids [organic-chemistry.org]

- 10. Biocatalytic synthesis of α-amino ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Ambient Temperature Synthesis of High Enantiopurity N-Protected Peptidyl Ketones by Peptidyl Thiol Ester–Boronic Acid Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. benchchem.com [benchchem.com]

- 15. Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02098B [pubs.rsc.org]

Chiral 1-(2-Methyl-1,3-dioxolan-2-yl)ethan-1-amine Enantiomers: Synthesis, Stability, and Applications in Advanced Organic Synthesis

The Mechanistic Imperative for Ketal Protection

In the realm of advanced organic synthesis and medicinal chemistry, α -amino ketones are highly prized as versatile building blocks for constructing complex chiral heterocycles, unnatural amino acids, and proprietary drug scaffolds. However, the native precursor to our target molecule—3-amino-2-butanone—presents a severe synthetic challenge due to its inherent thermodynamic instability[1].

The causality of this instability lies in the dual nature of the molecule: it possesses both a highly nucleophilic primary amine and a highly electrophilic carbonyl carbon. When left as a free base at room temperature, the amine of one molecule rapidly attacks the carbonyl of another. This spontaneous intermolecular self-condensation generates a dihydropyrazine intermediate, which subsequently undergoes rapid auto-oxidation in the presence of air to form the highly stable, aromatic degradation product, tetramethylpyrazine[2].

To harness the synthetic utility of the 3-amino-2-butanone backbone without falling victim to its degradation, scientists must employ a robust protection strategy. By converting the reactive carbonyl into a sterically hindered, electronically stable cyclic ketal (1,3-dioxolane) using ethylene glycol, the molecule is trapped in a stable form: 1-(2-methyl-1,3-dioxolan-2-yl)ethan-1-amine . This protected scaffold retains the critical chiral center at the α -carbon, allowing for the isolation and utilization of its distinct (R)- and (S)-enantiomers in asymmetric synthesis.

Mechanistic divergence of 3-amino-2-butanone: spontaneous degradation vs. successful ketalization.

Physicochemical Profiling

Understanding the fundamental properties of 1-(2-methyl-1,3-dioxolan-2-yl)ethan-1-amine is critical for downstream handling, purification, and storage. The molecule exists as a combustible liquid at room temperature and requires standard inert-atmosphere precautions to maintain high purity over extended periods.

Table 1: Quantitative Physicochemical Data

| Property | Value |

| IUPAC Name | 1-(2-Methyl-1,3-dioxolan-2-yl)ethan-1-amine |

| CAS Number | 32493-50-8 |

| Molecular Formula | C₆H₁₃NO₂ |

| Molecular Weight | 131.17 g/mol |

| Chiral Center | C1 position of the ethanamine chain |

| Enantiomers | (R)- and (S)-configurations |

| Physical Form | Liquid |

| Storage Temperature | Room Temperature (RT) |

Data sourced from standardized chemical inventories.

Synthesis and Validation Protocol

The synthesis of the racemic ketal must be carefully engineered to prevent the aforementioned self-condensation. The following protocol utilizes a Dean-Stark apparatus, creating a self-validating system where the physical collection of water serves as a real-time, quantitative indicator of reaction progress[3].

Step-by-Step Methodology: Synthesis of the Racemic Ketal Hydrochloride

Reagents:

-

3-Amino-2-butanone hydrochloride: 1.24 g (0.01 mol)

-

Ethylene glycol: 0.81 g (0.013 mol)

-

p-Toluenesulfonic acid (p-TsOH): 0.17 g (0.001 mol)

-

Toluene (Anhydrous): 50 mL

Procedure:

-

Preparation of the Suspension: In a 100 mL round-bottom flask, suspend 1.24 g of 3-amino-2-butanone hydrochloride in 50 mL of anhydrous toluene.

-

Expert Insight (Causality): The use of the hydrochloride salt is a strict mechanistic necessity. By keeping the amine protonated (as an ammonium ion), it is rendered non-nucleophilic. If the free base were used, the heat of the reaction would instantly drive the formation of tetramethylpyrazine before ketalization could occur[2].

-

-

Catalyst and Reactant Addition: Add 0.81 g of ethylene glycol and 0.17 g of p-TsOH to the suspension.

-

Expert Insight (Causality): p-TsOH acts as a strong, organic-soluble Brønsted acid. It selectively protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon to facilitate nucleophilic attack by the weakly nucleophilic hydroxyl groups of ethylene glycol.

-

-

Azeotropic Distillation: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to a vigorous reflux (approx. 110°C).

-

Self-Validating Monitoring: Monitor the Dean-Stark trap. As the ketalization proceeds, water is generated as a byproduct. Toluene forms a minimum-boiling azeotrope with this water, carrying it up into the condenser where it falls into the trap and phase-separates. The reaction is complete when exactly 0.18 mL (0.01 mol) of water has collected. According to Le Chatelier's principle, the continuous removal of water irreversibly drives the equilibrium toward the ketal product[3].

-

Isolation: Cool the mixture to room temperature. The resulting 2-(1-aminoethyl)-2-methyl-1,3-dioxolane hydrochloride can be isolated via filtration, or neutralized with aqueous NaOH and extracted into an organic phase to yield the free amine.

Chiral Resolution of Enantiomers

Because the α -carbon of the ethanamine chain is chiral, the synthesis above yields a 50:50 racemic mixture of (R)- and (S)-enantiomers. For modern drug development, enantiopurity is non-negotiable. The classical, highly scalable approach to resolving these enantiomers involves diastereomeric salt formation.

By reacting the racemic free amine with a single enantiomer of a chiral acid (e.g., (L)-Tartaric acid), two distinct diastereomeric salts are formed: (R)-amine·(L)-acid and (S)-amine·(L)-acid. Unlike enantiomers, diastereomers possess different physical properties, notably differing solubilities in solvents like ethanol. This allows for their separation via fractional crystallization.

Classical workflow for the chiral resolution of racemic ketal amines using fractional crystallization.

Downstream Applications in Drug Development

Once isolated, the enantiopure 1-(2-methyl-1,3-dioxolan-2-yl)ethan-1-amine serves as a privileged synthon. The primary amine can be subjected to reductive amination, acylation, or alkylation to build out a larger molecular framework.

Crucially, the 1,3-dioxolane protecting group is highly stable to basic conditions, nucleophiles, and reducing agents, but it is highly labile under aqueous acidic conditions. Once the desired molecular architecture is achieved, the ketal can be gently hydrolyzed (e.g., using dilute HCl or trifluoroacetic acid) to unmask the reactive α -amino ketone[4]. This unmasked moiety is frequently utilized to trigger spontaneous intramolecular cyclizations, forming complex, enantiopure heterocycles such as substituted imidazoles, pyrroles, and pyrazines, which are foundational to modern targeted therapeutics[5].

References

-

2-Butanone, 3-azido- , Benchchem. Available at:[4]

-

1-(2-methyl-1,3-dioxolan-2-yl)ethan-1-amine , Sigma-Aldrich. Available at:

-

United States Patent (19) - Googleapis.com , Googleapis.com. Available at:[3]

-

1H-Imidazole-4-thiol, 1,5-dimethyl- , Benchchem. Available at:[5]

-

The most unstable compounds fo the following are : , Allen.in. Available at:[1]

-

Copper-Catalyzed Vinylation of Hydrazides. A Regioselective Entry to Highly Substituted Pyrroles , ACS Publications. Available at:[2]

Sources

difference between 1-(2-Methyl-1,3-dioxolan-2-yl)ethan-1-amine and free amino ketone

An In-depth Technical Guide: The Strategic Dichotomy Between 1-(2-Methyl-1,3-dioxolan-2-yl)ethan-1-amine and its Free Amino Ketone Counterpart

Abstract

The α-amino ketone motif is a cornerstone in medicinal chemistry and organic synthesis, prized for its role in constructing a vast array of nitrogen-containing heterocycles and biologically active molecules.[1][2] However, its utility is tempered by the inherent reactivity of its bifunctional nature, which often leads to challenges in chemoselectivity, such as self-condensation and instability.[3][4][5] This guide provides a detailed comparative analysis of the free α-amino ketone, 1-aminopropan-2-one (aminoacetone), and its ketal-protected form, 1-(2-Methyl-1,3-dioxolan-2-yl)ethan-1-amine. We will explore the profound differences in their structure, stability, and synthetic reactivity, providing field-proven insights for researchers, scientists, and drug development professionals. The strategic use of the dioxolane protecting group to temporarily mask the ketone functionality will be elucidated, alongside detailed protocols for its removal to unmask the reactive ketone at the desired synthetic stage. This document serves as a comprehensive resource for understanding and strategically employing these critical chemical entities in complex multi-step syntheses.

The Challenge of the α-Amino Ketone: A Bifunctional Synthon

The juxtaposition of an amine and a ketone on adjacent carbons imparts a unique and powerful reactivity to the α-amino ketone moiety.[1] This structure is a key building block for numerous pharmaceuticals, including antidepressants like bupropion and appetite suppressants like amfepramone.[2][6] However, the very features that make it synthetically valuable also render it notoriously unstable.

-

Inherent Instability : Primary α-amino ketones like aminoacetone are prone to self-condensation reactions, forming dihydropyrazines and other undesired oligomers.[5] Under normal laboratory conditions, free aminoacetone is unstable, necessitating its storage and handling as a more stable salt, such as aminoacetone hydrochloride.[7][8]

-

Chemoselectivity Issues : The presence of a nucleophilic amine and an electrophilic ketone in the same molecule creates a significant challenge for selective transformations. Reagents intended for one functional group can react with the other, leading to a complex mixture of products and low yields.[3][4]

To overcome these challenges, synthetic chemists employ the concept of protecting groups. By selectively and reversibly masking one of the reactive functional groups, the other can be manipulated without interference. The 1,3-dioxolane group is a robust and widely used protecting group for ketones, offering excellent stability under a range of conditions where the free ketone would be reactive.[9][10][11]

Comparative Analysis: Protected vs. Unprotected Forms

The fundamental difference between 1-(2-Methyl-1,3-dioxolan-2-yl)ethan-1-amine and aminoacetone lies in the presence of the cyclic ketal (dioxolane) group, which replaces the reactive carbonyl of the ketone. This single structural modification dramatically alters the molecule's physicochemical properties, stability, and synthetic behavior.

Structural and Physicochemical Properties

The structures of the two compounds are shown below, followed by a table summarizing their key properties.

Caption: Structural comparison of the protected amine (left) and the free amino ketone (right).

| Property | 1-(2-Methyl-1,3-dioxolan-2-yl)ethan-1-amine | 1-Aminopropan-2-one (Aminoacetone) |

| CAS Number | 32493-50-8[12] | 298-08-8[7] |

| Molecular Formula | C₆H₁₃NO₂[12][13] | C₃H₇NO[7][14] |

| Molecular Weight | 131.17 g/mol [12] | 73.09 g/mol [7] |

| Appearance | Liquid[12] | Unstable as a free base; solid as hydrochloride salt[7][8] |

| Key Feature | Ketone is protected as a cyclic ketal | Contains a free, reactive ketone group |

Chemical Stability: A Tale of Two Moieties

The most critical distinction for a synthetic chemist is stability. The dioxolane group renders the carbonyl inert to a wide range of reagents, providing a crucial window for selective chemistry.

| Condition | 1-(2-Methyl-1,3-dioxolan-2-yl)ethan-1-amine (Protected) | 1-Aminopropan-2-one (Free Ketone) | Rationale & Causality |

| Acidic (pH < 4) | Labile | Relatively Stable (as protonated amine) | The ketal is an acetal, which is rapidly hydrolyzed under acidic conditions to regenerate the ketone.[9] The free amino ketone is protonated at the amine, which deactivates it from self-condensation. |

| Basic (pH > 9) | Stable [10][15] | Unstable | Dioxolanes are highly resistant to basic conditions.[10] Free β-amino ketones can undergo retro-Mannich reactions in basic media, while α-amino ketones are prone to self-condensation.[16] |

| Nucleophiles (e.g., RLi, RMgX) | Stable [9][15] | Reactive | The ketal carbon is not electrophilic and does not react with organometallics or other strong nucleophiles. The free carbonyl is highly electrophilic and will readily undergo addition reactions. |

| Reducing Agents (e.g., NaBH₄, LiAlH₄) | Stable [11] | Reactive | The ketal is inert to hydride reducing agents. The free ketone will be reduced to the corresponding amino alcohol. |

| Oxidizing Agents (Mild) | Stable [15] | Reactive | Cyclic ketals are generally stable to mild chromium-based oxidants (PCC, PDC).[15][17] The free amine and the α-carbon can be susceptible to oxidation. |

Reactivity and Strategic Synthetic Utility

The divergent stability profiles directly translate into different synthetic applications. The choice between the protected and unprotected form is a strategic decision based on the desired chemical transformation.

Chemistry of the Free Amino Ketone

The free α-amino ketone is a versatile precursor for heterocycle synthesis. Its bifunctionality allows it to participate in a wide range of cyclization and condensation reactions, such as:

-

Pictet-Spengler Reaction : Condensation with β-arylethylamines to form tetrahydro-β-carbolines.[1]

-

Paal-Knorr Pyrrole Synthesis : Reaction with 1,4-dicarbonyl compounds.

-

Pyrazine Synthesis : Self-condensation or reaction with other α-amino ketones.

The challenge, as noted, is performing these reactions with high yield and selectivity without polymerization or unwanted side reactions.

Chemistry of the Protected Amino Ketone

By masking the ketone, 1-(2-Methyl-1,3-dioxolan-2-yl)ethan-1-amine allows for chemistry to be directed exclusively at the primary amine. This "locks" the molecule into a monofunctional state, enabling clean, high-yielding reactions.

Caption: Synthetic workflow utilizing the protected amino ketone for selective N-functionalization.

This strategy is indispensable in drug development, where complex molecules are built in a stepwise fashion. It allows for the introduction of various side chains and functional groups onto the nitrogen atom without disturbing the latent carbonyl functionality.

The Crucial Step: Ketal Deprotection

The value of a protecting group lies in its ability to be removed efficiently and under conditions that do not harm the rest of the molecule. The deprotection of the 1,3-dioxolane is a classic acid-catalyzed hydrolysis.

Mechanism of Deprotection

The reaction proceeds via protonation of one of the dioxolane oxygens, followed by ring opening to form a resonance-stabilized oxocarbenium ion. Nucleophilic attack by water and subsequent loss of ethylene glycol and a proton regenerates the free ketone.

Caption: Mechanism of acid-catalyzed deprotection of a 1,3-dioxolane.

Experimental Protocols

The choice of deprotection conditions is critical and often substrate-dependent. A robust, standard procedure is often sufficient, but milder methods are available for sensitive substrates.

Protocol 1: Standard Acid-Catalyzed Hydrolysis

This protocol is a reliable method for robust substrates.

-

Dissolution : Dissolve the 1,3-dioxolane derivative (1.0 eq) in a mixture of acetone and water (e.g., 5:1 v/v) to a concentration of 0.1-0.5 M in a round-bottom flask.[9]

-

Acidification : Add a catalytic amount of a strong acid, such as 2M hydrochloric acid (e.g., 0.1-0.2 eq).[9]

-

Reaction : Stir the mixture at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until all starting material is consumed (typically 1-6 hours). Gentle heating (40-50 °C) can be used to accelerate the reaction if necessary.

-

Workup : Once complete, carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

-

Extraction : Remove the bulk of the acetone under reduced pressure. Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography if necessary.

Protocol 2: Mild Deprotection with Catalytic Iodine

This method is advantageous for substrates containing other acid-sensitive functional groups.[18][15]

-

Dissolution : Dissolve the 1,3-dioxolane derivative (1.0 eq) in acetone (0.1-0.5 M).

-

Catalyst Addition : Add a catalytic amount of iodine (I₂) (0.05 - 0.2 eq).[18]

-

Reaction : Stir the mixture at room temperature. The reaction is often rapid (minutes to a few hours). Monitor closely by TLC.

-

Quenching : Upon completion, quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the brown color disappears.[18]

-

Workup and Purification : Remove the acetone under reduced pressure and proceed with extraction and purification as described in Protocol 1.

Conclusion

The strategic decision to use 1-(2-Methyl-1,3-dioxolan-2-yl)ethan-1-amine over its free amino ketone counterpart is a clear example of the power of protecting group chemistry in modern organic synthesis. While the free α-amino ketone is a valuable synthon for certain heterocyclic syntheses, its inherent instability and potential for side reactions make it unsuitable for complex, multi-step sequences. The protected form provides a chemically stable and robust intermediate that allows for selective modification of the amine functionality. The ability to efficiently deprotect the ketal under controlled acidic conditions provides the synthetic chemist with precise control over the unmasking of the highly reactive and synthetically important α-amino ketone moiety, enabling the successful construction of complex target molecules in drug discovery and development.

References

- The Chemical Reactivity of the Alpha-Amino Ketone Moiety: A Technical Guide for Drug Development Professionals. Benchchem.

- Application Notes: 1,3-Dioxolane as a Protecting Group for Aldehydes and Ketones. Benchchem.

- A Mild, Room-Temperature Protection of Ketones and Aldehydes as 1,3-Dioxolanes under Basic Conditions. Synthesis.

- Dioxolane - Wikipedia. Wikipedia.

- Technical Support Center: Deprotection of 1,3-Dioxane Protecting Groups. Benchchem.

- Preparation and Reactivity of Versatile α-Amino Ketones. The Journal of Organic Chemistry.

- Preparation and reactivity of versatile alpha-amino ketones. Journal of Organic Chemistry.

- 1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal.

- 1-(2-methyl-1,3-dioxolan-2-yl)ethan-1-amine. Sigma-Aldrich.

- 1,3-Dioxanes, 1,3-Dioxolanes. Scribd.

- 1-(2-methyl-1,3-dioxolan-2-yl)ethan-1-amine. PubChemLite.

- AMINOACETONE. Gsrs.

- Acetal Protecting Group & Mechanism. Total Synthesis.

- Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry.

- Synthesis and Synthetic Applications of α-Amino Ketones Derived from Natural α-Amino Acids.

- Transition-Metal-Free Oxidative α-C–H Amination of Ketones via a Radical Mechanism. The Journal of Organic Chemistry.

- Aminoaldehydes and aminoketones - Wikipedia. Wikipedia.

- Aminoacetone - Wikipedia. Wikipedia.

- Technical Support Center: Stability and Storage of β-Amino Ketones. Benchchem.

- AMINOACETONE HYDROCHLORIDE. ChemicalBook.

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Preparation and reactivity of versatile alpha-amino ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aminoaldehydes and aminoketones - Wikipedia [en.wikipedia.org]

- 6. Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02098B [pubs.rsc.org]

- 7. Aminoacetone - Wikipedia [en.wikipedia.org]

- 8. AMINOACETONE HYDROCHLORIDE | 7737-17-9 [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 11. Dioxolane - Wikipedia [en.wikipedia.org]

- 12. 1-(2-methyl-1,3-dioxolan-2-yl)ethan-1-amine | 32493-50-8 [sigmaaldrich.com]

- 13. PubChemLite - 1-(2-methyl-1,3-dioxolan-2-yl)ethan-1-amine (C6H13NO2) [pubchemlite.lcsb.uni.lu]

- 14. GSRS [gsrs.ncats.nih.gov]

- 15. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. scribd.com [scribd.com]

- 18. benchchem.com [benchchem.com]

Navigating Chemoselectivity: Reactivity and Deprotection Strategies for Amine-Bearing Dioxolane-Protected Ketones

Executive Summary

In the synthesis of complex active pharmaceutical ingredients (APIs) and natural products, molecules containing both an amine and a ketone present a distinct chemoselectivity challenge. The inherent nucleophilicity of amines drives spontaneous, often irreversible, condensation with ketones to form imines or enamines. To perform remote functionalization on the amine, the ketone must be masked. The 1,3-dioxolane (cyclic acetal) is the premier protecting group for this purpose.

This whitepaper provides an in-depth technical analysis of the reactivity of free amines in the presence of dioxolane-protected ketones. It explores the thermodynamic causality behind the difficulties encountered during downstream deprotection and provides field-proven, self-validating experimental protocols to overcome the acid-buffering effects of the amine.

Orthogonality and Reactivity Profiling of the Free Amine

The strategic value of the 1,3-dioxolane lies in its strict orthogonality to basic and nucleophilic conditions[1]. With the ketone safely masked, the amine can be subjected to a wide array of harsh transformations without degrading the acetal.

-

Acylation and Sulfonylation: The free amine can be rapidly reacted with acid chlorides, anhydrides, or sulfonyl chlorides. Because dioxolanes are completely stable to non-nucleophilic bases (e.g., N,N-diisopropylethylamine, triethylamine) and electrophiles, these reactions proceed with near-perfect chemoselectivity.

-

Reductive Amination: Dioxolanes are highly stable to hydride donors such as sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN). This allows for the synthesis of secondary or tertiary amines via reductive amination with exogenous aldehydes.

-

Complex Cyclizations: In advanced alkaloid synthesis, dioxolane-protected ketones have been shown to withstand the mildly acidic and thermal conditions of the Pictet-Spengler cyclization without undergoing premature deprotection or aminal formation[2].

Workflow of amine functionalization and subsequent dioxolane deprotection.

The Deprotection Conundrum: Causality and Mechanism

The core technical challenge in this molecular system arises during the unmasking of the dioxolane. Dioxolane cleavage is strictly acid-catalyzed (hydrolysis). However, the presence of a basic amine group fundamentally alters the reaction environment:

-

Acid Buffering (The Stoichiometric Trap): The amine nitrogen (pKa ~9-10) is vastly more basic than the dioxolane oxygen atoms. Upon the addition of an acid catalyst, the amine is instantly protonated, effectively consuming the acid. Therefore, catalytic acid is insufficient; the reaction strictly requires >1 equivalent of acid to ensure enough free protons remain to generate the critical oxocarbenium intermediate[3].

-

Solubility Shifts: Protonation generates an ammonium salt. In non-polar organic solvents (e.g., dichloromethane, toluene), this salt may precipitate out of solution, physically sequestering the substrate from the acidic medium and halting the reaction kinetics.

-

Intramolecular Cyclization: If the deprotected ketone and the free amine are separated by 3 to 5 carbons, thermodynamic driving forces strongly favor intramolecular cyclization (forming pyrrolines, piperideines, or spiroketals) upon neutralization[4].

Mechanistic pathway highlighting the acid-buffering effect of the amine group.

Experimental Workflows & Protocols

To ensure a self-validating system, the following protocols leverage phase-transfer dynamics and stoichiometric control to force the reaction to completion while providing visual or analytical cues of success.

Protocol 1: N-Acylation of a Dioxolane-Protected Amino-Ketone

Objective: Chemoselective acylation of the primary/secondary amine without acetal cleavage.

-

Preparation: Dissolve the dioxolane-protected amino-ketone (1.0 eq) in anhydrous dichloromethane (DCM) to a 0.1 M concentration under an inert atmosphere (N2 or Ar).

-

Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.0 eq). Causality: The excess base ensures any trace HCl generated during the reaction is instantly neutralized, preventing localized acidic microenvironments that could degrade the dioxolane.

-

Electrophile Addition: Cool the mixture to 0 °C. Dropwise add the acyl chloride or anhydride (1.1 eq).

-

Reaction & Validation: Allow the reaction to warm to room temperature. Monitor via Thin Layer Chromatography (TLC). Self-Validation: Stain the TLC plate with ninhydrin; the disappearance of the primary amine spot (which stains purple/pink) confirms complete conversion.

-

Workup: Quench with saturated aqueous NaHCO3. Extract with DCM, dry over Na2SO4, and concentrate in vacuo.

Protocol 2: Acid-Mediated Dioxolane Deprotection in the Presence of a Basic Amine

Objective: Cleave the dioxolane without degrading the molecule, utilizing an anhydrous to aqueous transition.

-

Salt Formation: Dissolve the substrate in ethyl acetate (EtOAc). Slowly bubble HCl (gas) or add a commercially available HCl/EtOAc solution (3.0 eq) at 0 °C. Self-Validation: The amine will immediately protonate, forming a white precipitate (ammonium salt)[3].

-

Hydrolysis Initiation: Add water (10% v/v relative to EtOAc) to the suspension. Causality: The water serves a dual purpose: it dissolves the ammonium salt (restoring homogeneity) and acts as the nucleophile for acetal hydrolysis.

-

Thermal Driving: Heat the biphasic mixture to 50 °C. Monitor by LC-MS. The excess HCl (>1 eq) ensures the aqueous phase remains acidic enough to protonate the dioxolane oxygen.

-

Isolation: Once complete, cool to 0 °C. Crucial Step: If the free amine is desired, carefully adjust the pH of the aqueous layer to 8-9 using cold 1M NaOH, then immediately extract with an organic solvent. This minimizes the residence time of the free amine and ketone in the same phase, preventing unwanted intramolecular cyclization.

Note on Sensitive Substrates: For highly sensitive molecules where strong Brønsted acids cause degradation, mild Lewis acids such as Cerium(III) triflate (Ce(OTf)3) in wet nitromethane or sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF4) in water can be employed to achieve chemoselective cleavage at near-neutral pH[1].

Quantitative Data: Deprotection Conditions

The following table summarizes the efficacy of various deprotection strategies for amine-bearing dioxolanes, highlighting the necessity of overcoming the amine's buffering capacity.

| Reagent System | Equivalents Required | Solvent | Temp (°C) | Chemoselectivity / Outcome |

| Aqueous HCl (1M) | 0.1 eq (Catalytic) | THF / H2O | 25 | Failure (Amine buffers acid; no reaction) |

| Aqueous HCl (3M) | 5.0 eq (Excess) | THF / H2O | 60 | Success (Full deprotection; requires rapid basic workup) |

| HCl (gas) / EtOAc | 3.0 eq | EtOAc / H2O | 0 to 25 | Success (Forms insoluble ammonium salt first)[3] |

| Trifluoroacetic Acid | 10.0 eq | DCM / H2O | 25 | Moderate (Slower kinetics than HCl; good for sensitive amides) |

| Ce(OTf)3 | 0.1 eq | Wet CH3NO2 | 25 | Success (Mild Lewis acid; tolerates acid-sensitive groups)[1] |

Conclusion

The manipulation of amine-bearing dioxolane-protected ketones requires a deep understanding of acid-base thermodynamics. While the 1,3-dioxolane group offers excellent orthogonality during amine functionalization workflows, its deprotection is fundamentally complicated by the amine's basicity. By employing a stoichiometric excess of acid, managing the solubility of the resulting ammonium salts, or utilizing specialized Lewis acid catalysts, researchers can achieve high-yielding, chemoselective deprotections without falling victim to premature cyclization or stalled kinetics.

References

- Source: nih.

- Source: acs.

- Source: organic-chemistry.

- Title: How to perform a boc deprotection in a molecule with a 1,3 dioxolane, without deprotecting the latter?

Sources

The Emerging Therapeutic Potential of 1-(2-Methyl-1,3-dioxolan-2-yl)ethan-1-amine Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1-(2-Methyl-1,3-dioxolan-2-yl)ethan-1-amine scaffold represents a versatile and promising starting point for the discovery of novel therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and potential pharmacological applications of its analogs, drawing upon key findings in the fields of medicinal chemistry and pharmacology. As a Senior Application Scientist, the following content is curated to be a valuable resource, offering not just a review of the literature, but also actionable insights for the design and development of new chemical entities based on this privileged structure.

The 1-(2-Methyl-1,3-dioxolan-2-yl)ethan-1-amine Core: A Gateway to Diverse Bioactivity

The core structure, characterized by a chiral 1,3-dioxolane ring linked to an aminoethane moiety, presents several key features for analog development. The 1,3-dioxolane group, a cyclic ketal, often serves as a bioisostere for other functional groups and can influence the pharmacokinetic properties of a molecule. The primary amine provides a readily modifiable handle for introducing a wide range of substituents, allowing for the fine-tuning of pharmacological activity and target selectivity.

The inherent chirality of the scaffold also opens avenues for stereoselective synthesis and the investigation of enantiomeric pairs, which can exhibit significantly different biological activities and metabolic profiles.

Synthetic Strategies for Analog Development

The synthesis of 1-(2-Methyl-1,3-dioxolan-2-yl)ethan-1-amine and its analogs can be achieved through several established synthetic routes. A common approach begins with the corresponding ketone, 1-(2-methyl-1,3-dioxolan-2-yl)ethan-1-one, which can be synthesized from commercially available starting materials. The primary amine can then be introduced via reductive amination.

General Protocol for Reductive Amination

A versatile method for the synthesis of N-substituted analogs involves the reductive amination of the precursor ketone.

Step-by-step methodology:

-

Imine Formation: The ketone precursor is dissolved in a suitable solvent, such as methanol or dichloroethane. To this solution, the desired primary or secondary amine is added, along with a catalytic amount of a weak acid (e.g., acetic acid) to facilitate imine or enamine formation.

-

Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is added portion-wise to the reaction mixture. These reagents are selective for the reduction of the iminium ion over the ketone.

-

Work-up and Purification: The reaction is quenched with an aqueous solution, and the product is extracted with an organic solvent. The crude product is then purified using standard techniques, such as column chromatography, to yield the desired N-substituted analog.

This protocol allows for the introduction of a diverse array of substituents on the nitrogen atom, which is a critical step in exploring the structure-activity relationships of these analogs.

Caption: Reductive Amination Workflow.

Pharmacological Applications of Analogs

The structural features of 1-(2-Methyl-1,3-dioxolan-2-yl)ethan-1-amine analogs make them promising candidates for a range of therapeutic targets. The existing literature on related 1,3-dioxolane and 1,3-dioxane structures points towards several key areas of interest.

Muscarinic Receptor Modulation

The cholinergic system, particularly muscarinic acetylcholine receptors (mAChRs), is a well-established target for the treatment of various central nervous system (CNS) and peripheral disorders. The 1,3-dioxolane moiety is a known pharmacophore in many muscarinic ligands.

Research into conformationally constrained analogs, where the aminoethyl side chain is incorporated into a pyrrolidine ring, has demonstrated the potential for achieving subtype selectivity.[1][2] These rigid analogs of the core structure have shown promising profiles as muscarinic agonists, with some exhibiting selectivity for the M2 receptor subtype.[1][2]

Table 1: Muscarinic Receptor Activity of a Constrained Analog

| Compound | Receptor Subtype | Activity | Reference |

| (2S, 4'R, 2'S)-1,1-dimethyl-2-(2-methyl-1,3-dioxolan-4-yl)pyrrolidinium iodide | M2 | Partial Agonist | [1][2] |

This suggests that further exploration of both cyclic and acyclic N-substituted analogs of 1-(2-Methyl-1,3-dioxolan-2-yl)ethan-1-amine could lead to the discovery of novel and selective muscarinic modulators.

Sources

Methodological & Application

Application and Protocol for Reductive Amination Using 1-(2-Methyl-1,3-dioxolan-2-yl)ethan-1-amine

Authored by: Senior Application Scientist, Chemical Synthesis Division

Abstract

Reductive amination stands as a cornerstone transformation in modern organic synthesis, particularly within pharmaceutical and materials science, for its efficacy in constructing carbon-nitrogen bonds.[1][2][3] This guide provides an in-depth exploration of reductive amination utilizing a specialized reagent, 1-(2-Methyl-1,3-dioxolan-2-yl)ethan-1-amine . The inherent structure of this amine—featuring a primary amine tethered to a latent carbonyl group protected as a cyclic ketal—offers unique synthetic advantages. It serves as a valuable building block for creating more complex molecules where a keto-amine functionality is desired post-coupling. This document details the underlying chemical principles, provides field-tested experimental protocols, and offers practical guidance for researchers, scientists, and drug development professionals aiming to leverage this versatile reagent.

Scientific Rationale and Strategic Advantage

The direct reductive amination of a carbonyl compound with an amine is a powerful one-pot method for preparing primary, secondary, and tertiary amines.[4] The reaction proceeds through the formation of an imine or iminium ion intermediate, which is then reduced in situ by a suitable hydride agent to the corresponding amine.[5][6]

The strategic utility of 1-(2-Methyl-1,3-dioxolan-2-yl)ethan-1-amine lies in its bifunctional nature. The primary amine readily participates in reductive amination with a target aldehyde or ketone. The 1,3-dioxolane group, meanwhile, serves as a robust protecting group for a ketone functionality.[7][8] This ketal is stable under the neutral to mildly acidic conditions of the reductive amination but can be readily cleaved under aqueous acidic conditions to reveal the ketone. This two-stage approach allows for the introduction of an α-amino ketone moiety into a target molecule, a common structural motif in biologically active compounds.

Key Advantages:

-

Masked Functionality: Enables the introduction of a ketone group that is protected from reacting during the C-N bond formation.

-

Versatility: The primary amine can be coupled with a wide range of aldehydes and ketones.

-

Mild Conditions: The reaction is typically performed under mild conditions, preserving other sensitive functional groups.[9]

The Reaction Mechanism

The one-pot reductive amination process involves two discrete, equilibrium-driven steps occurring in the same vessel:

-

Iminium Ion Formation: The nucleophilic primary amine attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a hemiaminal intermediate, which then undergoes dehydration (often acid-catalyzed) to yield a protonated imine, known as an iminium ion.[5][10] The removal of water or a slight acidic environment helps drive the equilibrium toward the iminium species.[5][6]

-

Hydride Reduction: A selective reducing agent, introduced into the same pot, reduces the iminium ion. The choice of reducing agent is critical; it must be reactive enough to reduce the C=N double bond of the iminium ion but mild enough to not significantly reduce the starting carbonyl compound.[11] Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for this transformation due to its excellent selectivity, mildness, and tolerance for a slightly acidic medium.[1][5][11]

Caption: Fig. 1: Reductive Amination Mechanism

Experimental Protocols

General Protocol for Reductive Amination

This procedure provides a robust starting point for the reductive amination of a generic aldehyde or ketone with 1-(2-Methyl-1,3-dioxolan-2-yl)ethan-1-amine.

Materials:

-

Aldehyde or Ketone (1.0 eq)

-

1-(2-Methyl-1,3-dioxolan-2-yl)ethan-1-amine (1.0 – 1.2 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 – 1.5 eq)[12]

-

Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)[9]

-

Acetic Acid (optional, catalytic amount for slow-reacting ketones)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the aldehyde or ketone (1.0 eq).

-

Solvent Addition: Dissolve the carbonyl compound in anhydrous DCE or THF to a concentration of approximately 0.1-0.2 M.[12]

-

Amine Addition: Add 1-(2-Methyl-1,3-dioxolan-2-yl)ethan-1-amine (1.0-1.2 eq) to the solution.

-

Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate. For less reactive ketones, a catalytic amount of acetic acid (0.1 eq) can be added to accelerate this step.[9]

-

Reduction: Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) to the mixture in one portion. A slight exotherm may be observed.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1 to 24 hours.[12]

-

Work-up (Quenching): Once the starting material is consumed, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.[12]

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.

Protocol for Deprotection of the Dioxolane Group

This protocol describes the acid-catalyzed hydrolysis to unmask the ketone functionality.

Materials:

-

Dioxolane-protected amine (from step 3.1)

-

Acetone/Water or THF/Water solvent system

-

Hydrochloric Acid (HCl, 1-2 M aqueous solution) or p-Toluenesulfonic acid (PTSA)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure:

-

Dissolution: Dissolve the purified product from the reductive amination step in a mixture of acetone and water (e.g., 4:1 v/v) or THF and water.

-

Acidification: Add a catalytic to stoichiometric amount of aqueous HCl (e.g., 2-5 eq) or a catalytic amount of PTSA.[13] The amount of acid and reaction time will be substrate-dependent.

-

Reaction Monitoring: Stir the mixture at room temperature. Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed. Gentle heating (40-50 °C) can be applied if the reaction is sluggish.[13]

-

Neutralization: Cool the reaction to room temperature and carefully neutralize the acid by adding saturated aqueous NaHCO₃ solution until the pH is ~7-8.

-

Extraction: Extract the aqueous mixture three times with EtOAc or DCM.

-

Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

-

Purification: Filter and concentrate the solution under reduced pressure to yield the crude α-amino ketone, which can be further purified if necessary.

Caption: Fig. 2: Experimental Workflow

Data Presentation and Troubleshooting

Comparison of Common Reducing Agents

While NaBH(OAc)₃ is preferred, other reagents can be used for reductive amination, each with specific characteristics.

| Reducing Agent | Typical Solvent(s) | pH Condition | Key Advantages | Key Disadvantages |

| NaBH(OAc)₃ | DCE, THF, DCM[11] | Weakly Acidic to Neutral | High selectivity for imines over carbonyls; tolerant of many functional groups; non-toxic byproducts.[1][14] | Water-sensitive; not compatible with protic solvents like methanol.[11] |

| NaBH₃CN | MeOH, EtOH | Acidic (pH 3-6)[10] | Effective for one-pot reactions; selective for imines at controlled pH.[5][6] | Highly toxic (releases HCN gas upon acidification); less selective at low pH.[5] |

| NaBH₄ | MeOH, EtOH | Neutral to Basic | Inexpensive; readily available. | Can reduce aldehydes/ketones directly, requiring a two-step (imine formation first) procedure.[15] |

| H₂ / Catalyst | MeOH, EtOH, EtOAc | Neutral | "Green" method; high yielding. | Requires specialized hydrogenation equipment; catalyst may be pyrophoric; may reduce other functional groups (e.g., C=C bonds). |

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Product Yield | 1. Inefficient iminium ion formation. 2. Deactivated reducing agent. 3. Amine starting material is an HCl salt. | 1. Add a catalytic amount of acetic acid. Ensure anhydrous conditions. 2. Use a fresh bottle of NaBH(OAc)₃. 3. Add 1.0-1.1 equivalents of a non-nucleophilic base (e.g., triethylamine) to liberate the free amine before adding the reducing agent.[12] |

| Starting Carbonyl Recovered | The iminium ion did not form, or the reduction step failed. | Follow recommendations for "Low Yield". Check the purity of the amine. Consider a different solvent like THF. |

| Formation of Alcohol Byproduct | The reducing agent is reducing the starting carbonyl. | This indicates the reducing agent is too harsh or the conditions are incorrect. NaBH(OAc)₃ is very selective; this is more common with NaBH₄. Ensure the reaction is not overly acidic. |